molecular formula C19H21N7O2 B2514313 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1798515-34-0

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2514313
CAS No.: 1798515-34-0
M. Wt: 379.424
InChI Key: CBESLMFYJPBZCK-UHFFFAOYSA-N
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Description

4-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a novel synthetic compound designed for biochemical research. This complex molecule features a triazole-pyrimidine core linked to a piperazine moiety, a structural motif found in compounds with significant biological activity. Based on its structural similarity to documented [1,2,4]triazolo[1,5-a]pyrimidine derivatives, this compound is hypothesized to function as a protozoan proteasome inhibitor . This mechanism, which disrupts essential protein recycling pathways in parasites, suggests potential research applications for treating neglected tropical diseases such as Leishmaniasis, Chagas disease, and Human African Trypanosomiasis (Sleeping Sickness) . Furthermore, related triazole-pyrimidine scaffolds are under investigation in oncology research for their ability to inhibit specific deubiquitinases like USP28, a protein implicated in cancer cell survival and DNA damage repair, indicating this compound may also have relevance in anticancer studies . Researchers can utilize this compound as a valuable chemical tool to explore these biological pathways further. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-2-28-16-5-3-15(4-6-16)19(27)25-9-7-24(8-10-25)17-11-18(22-13-21-17)26-14-20-12-23-26/h3-6,11-14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBESLMFYJPBZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 4-ethoxybenzoyl group through a nucleophilic substitution reaction.

    Formation of the Triazole Ring: The triazole ring is introduced via a cyclization reaction involving appropriate precursors.

    Coupling with Pyrimidine: The final step involves coupling the piperazine-triazole intermediate with a pyrimidine derivative under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Scientific Research Applications

4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural similarities with the target molecule, differing in substituents on the piperazine or pyrimidine moieties:

Compound Name / Identifier Core Structure Piperazine Substituent Pyrimidine Substituent Key Functional Differences Biological Activity (Reported)
Target Compound Pyrimidine 4-Ethoxybenzoyl 1,2,4-Triazol-1-yl Reference compound Not explicitly reported (assumed antimicrobial)
BJ05054 Pyrimidine 4-(Trifluoromethyl)benzenesulfonyl 1,2,4-Triazol-1-yl Sulfonyl vs. benzoyl; trifluoromethyl Likely kinase or enzyme inhibition
BJ05052 Pyrimidine 1-(4-Chlorophenyl)cyclopentanecarbonyl Trifluoromethyl Cyclopentane-carbonyl; chloroaryl Potential CNS activity (structural analogy)
Compound f () Dioxolane-pyrimidine hybrid 2,4-Dichlorophenyl-dioxolane-methoxy 1,2,4-Triazol-1-yl Dichlorophenyl; dioxolane ring Antifungal (structural analogy)
4-{4-[4-(Trifluoromethoxy)phenyl]... () Pyridine (nicotinamide) N/A 1,2,4-Triazol-1-yl + trifluoromethoxy Pyridine core instead of pyrimidine Antimicrobial

Functional Group Impact on Activity

  • Piperazine Substituents: The 4-ethoxybenzoyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. Compound f () incorporates a dichlorophenyl-dioxolane group, which may enhance antifungal activity due to halogenated aromatic systems known to disrupt fungal membranes .
  • Triazole Position and Role: The 1,2,4-triazole at the pyrimidine 6-position is a conserved feature across analogs. Triazoles are known to inhibit cytochrome P450 enzymes (e.g., in fungi) and modulate kinase activity .
  • Aromatic Modifications :

    • BJ05052 ’s cyclopentanecarbonyl group introduces steric bulk, possibly favoring interactions with hydrophobic enzyme pockets, while the chloroaryl group may enhance metabolic stability .

Biological Activity

The compound 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a novel hybrid molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a pyrimidine core substituted with a triazole and a piperazine moiety. The ethoxybenzoyl group enhances its solubility and biological interactions.

PropertyValue
Molecular FormulaC23H32N6O2
Molecular Weight424.5 g/mol
CAS Number946363-48-0
DensityNot available
Boiling PointNot available

Anticancer Activity

Recent studies have demonstrated that triazole-pyrimidine hybrids exhibit significant anticancer properties. For instance, compounds similar to our target have shown cytotoxic effects against various cancer cell lines. In one study, derivatives were evaluated using the MTT assay, revealing IC50 values in the low micromolar range against breast cancer (BT-474) and cervical cancer (HeLa) cells .

Case Study: Cytotoxicity Evaluation

  • Compound : 10ec (analogous structure)
  • Cell Lines Tested : BT-474, HeLa, MCF-7
  • IC50 Values :
    • BT-474: 0.99 ± 0.01 μM
    • HeLa: Significant inhibition observed
  • Mechanism : Induced apoptosis via cell cycle arrest at sub-G1 and G2/M phases .

Neuroprotective Effects

The neuroprotective potential of triazole-pyrimidine derivatives has been highlighted in recent pharmacological evaluations. These compounds demonstrate anti-inflammatory properties that could be beneficial in treating neurodegenerative diseases.

Research Findings

  • Methodology : Cell viability assays (MTT), ELISA for cytokine measurement, and molecular docking studies.
  • Results : Several derivatives exhibited reduced levels of nitric oxide and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated microglia, indicating strong anti-neuroinflammatory activity .

The biological activities of 4-[4-(4-ethoxybenzoyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Regulation of Apoptotic Pathways : The compound may modulate apoptotic markers such as cleaved caspase-3 and BIP (Binding Immunoglobulin Protein), which are critical in endoplasmic reticulum stress responses .
  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines, these compounds can mitigate neuroinflammation associated with various neurological disorders.

Comparative Analysis with Similar Compounds

A comparative analysis of related compounds provides insight into the unique biological profiles conferred by structural variations:

Compound NameStructural FeaturesBiological Activity
6H-pyrrolo[3,4-d]pyridazineContains pyrrole and pyridazine ringsAntinociceptive effects
4-benzoylpiperidinePiperidine core with benzoyl substitutionAnalgesic properties
5-(4-fluorobenzoyl)-pyridazinePyridazine with fluorobenzoyl groupAntitumor activity

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